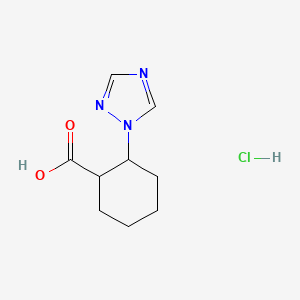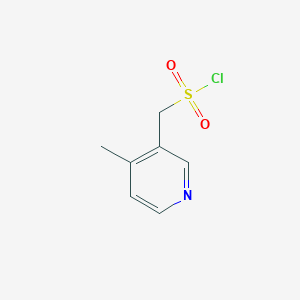![molecular formula C13H18IN B13247863 N-[1-(4-iodophenyl)ethyl]cyclopentanamine](/img/structure/B13247863.png)
N-[1-(4-iodophenyl)ethyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-iodophenyl)ethyl]cyclopentanamine is a chemical compound with the molecular formula C13H18IN. It is characterized by the presence of an iodophenyl group attached to an ethylcyclopentanamine structure. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-iodophenyl)ethyl]cyclopentanamine typically involves the reaction of 4-iodoacetophenone with cyclopentylamine. The process begins with the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the iodine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-iodophenyl)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(4-iodophenyl)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-iodophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain receptors or enzymes, thereby modulating their activity. The cyclopentanamine structure may also play a role in the compound’s overall bioactivity by influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-bromophenyl)ethyl]cyclopentanamine
- N-[1-(4-chlorophenyl)ethyl]cyclopentanamine
- N-[1-(4-fluorophenyl)ethyl]cyclopentanamine
Uniqueness
N-[1-(4-iodophenyl)ethyl]cyclopentanamine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound may exhibit different pharmacological profiles and chemical reactivity, making it a valuable tool in research .
Properties
Molecular Formula |
C13H18IN |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
N-[1-(4-iodophenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C13H18IN/c1-10(15-13-4-2-3-5-13)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3 |
InChI Key |
DHTDHZSSEJSPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine](/img/structure/B13247785.png)
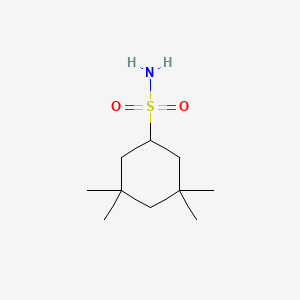
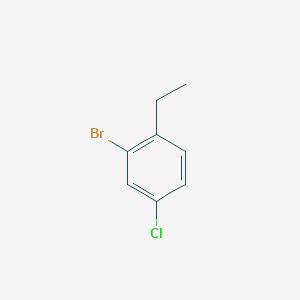
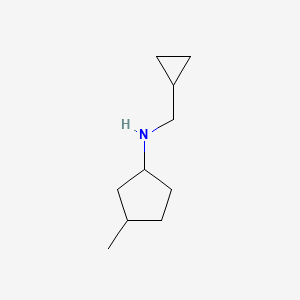
![3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13247802.png)
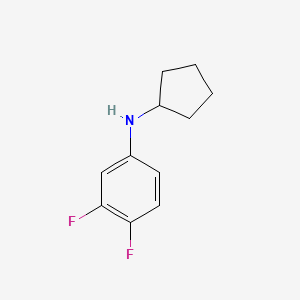
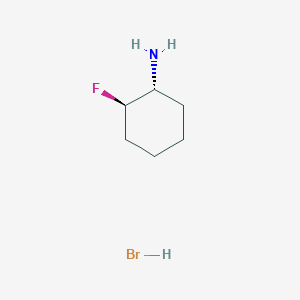
![Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate](/img/structure/B13247826.png)
![N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247831.png)
![3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13247836.png)
